molecular formula C18H13F3N2O3S B3611332 (5Z)-2-imino-5-[(4-methoxyphenyl)methylidene]-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one

(5Z)-2-imino-5-[(4-methoxyphenyl)methylidene]-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B3611332
M. Wt: 394.4 g/mol
InChI Key: IMGKNMWWFHGIFE-QNPDVEALSA-N
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Description

(5Z)-2-imino-5-[(4-methoxyphenyl)methylidene]-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of methoxy and trifluoromethoxy phenyl groups further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-imino-5-[(4-methoxyphenyl)methylidene]-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and amines under controlled conditions. The reaction often requires a catalyst to facilitate the formation of the thiazolidinone ring. Commonly used catalysts include Lewis acids such as zinc chloride or titanium tetrachloride. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-imino-5-[(4-methoxyphenyl)methylidene]-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups like nitro or halogen groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

(5Z)-2-imino-5-[(4-methoxyphenyl)methylidene]-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-imino-5-[(4-methoxyphenyl)methylidene]-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit enzyme activity by forming a stable complex, thereby blocking substrate access and reducing the overall reaction rate.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and functional groups.

    Cetylpyridinium chloride: Structurally similar in terms of aromatic rings but has different functional groups and applications.

    Domiphen bromide: Another compound with similar aromatic features but distinct functional groups and uses.

Uniqueness

(5Z)-2-imino-5-[(4-methoxyphenyl)methylidene]-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one stands out due to its unique combination of methoxy and trifluoromethoxy groups, which confer specific chemical properties and reactivity

Properties

IUPAC Name

(5Z)-2-imino-5-[(4-methoxyphenyl)methylidene]-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3S/c1-25-13-6-2-11(3-7-13)10-15-16(24)23(17(22)27-15)12-4-8-14(9-5-12)26-18(19,20)21/h2-10,22H,1H3/b15-10-,22-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGKNMWWFHGIFE-QNPDVEALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=N)S2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N)S2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-2-imino-5-[(4-methoxyphenyl)methylidene]-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one
Reactant of Route 2
(5Z)-2-imino-5-[(4-methoxyphenyl)methylidene]-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-2-imino-5-[(4-methoxyphenyl)methylidene]-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one
Reactant of Route 4
(5Z)-2-imino-5-[(4-methoxyphenyl)methylidene]-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one
Reactant of Route 5
(5Z)-2-imino-5-[(4-methoxyphenyl)methylidene]-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5Z)-2-imino-5-[(4-methoxyphenyl)methylidene]-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one

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